TVB-2640, also known as denifanstat, is a small molecule inhibitor specifically targeting fatty acid synthase. It has garnered attention for its potential therapeutic applications in various cancers and metabolic disorders, particularly nonalcoholic steatohepatitis. As the first highly selective fatty acid synthase inhibitor to enter clinical trials, TVB-2640 is being evaluated for its efficacy in treating conditions characterized by aberrant lipid metabolism, such as triple-negative breast cancer and glioblastoma.
TVB-2640 was developed by 3-V Biosciences, Inc., now known as Sagimet Biosciences Inc. It is classified as a fatty acid synthase inhibitor, which plays a crucial role in lipid biosynthesis. The compound has been subjected to various phases of clinical trials, demonstrating its safety and pharmacokinetic profiles in patients with advanced solid tumors .
The synthesis of TVB-2640 involves several key steps that focus on creating a compound capable of selectively inhibiting the ketoacylreductase activity of fatty acid synthase. While specific synthetic routes are proprietary, the general approach involves:
The synthesis process is optimized for yield and purity, with analytical methods such as high-performance liquid chromatography employed to confirm the identity and concentration of TVB-2640 during development .
TVB-2640 has a molecular weight of 439.55 g/mol and features a complex structure that allows it to interact specifically with fatty acid synthase. The precise three-dimensional conformation is critical for its inhibitory activity.
The molecular formula of TVB-2640 is C_{23}H_{28}N_{4}O_{3}, indicating a structure rich in carbon and nitrogen atoms, which contributes to its lipophilicity and ability to penetrate cellular membranes effectively .
TVB-2640 primarily acts through the inhibition of fatty acid synthase, blocking the conversion of acetyl-CoA into fatty acids. This inhibition leads to reduced lipid synthesis in cancer cells, which rely on fatty acids for proliferation.
The mechanism involves competitive inhibition at the active site of fatty acid synthase, preventing substrate access and subsequent enzymatic activity. In vitro studies have shown that treatment with TVB-2640 results in significant reductions in cell viability in various cancer cell lines .
TVB-2640 exerts its effects by disrupting lipid metabolism pathways critical for cancer cell survival. The compound inhibits the ketoacylreductase activity within the fatty acid synthase complex, leading to:
TVB-2640 is characterized by:
Key chemical properties include:
TVB-2640 is being investigated for several scientific uses:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6